molecular formula C24H29N7O B13117817 2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Cat. No.: B13117817
M. Wt: 431.5 g/mol
InChI Key: HOCBJBNQIQQQGT-UHFFFAOYSA-N
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Description

2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the isopropyl and butanol groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological roles.

    Caffeine: A stimulant that also belongs to the purine class.

    Theophylline: Used in the treatment of respiratory diseases.

Uniqueness

2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol is unique due to its specific structural features, such as the isopropyl and butanol groups, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBJBNQIQQQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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